Dimethyl dimethoxymalonate

Description

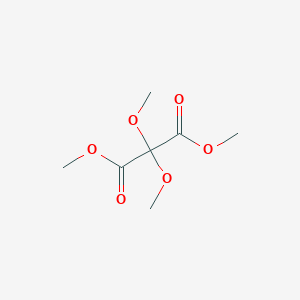

Dimethyl dimethoxymalonate (hypothetical structure based on nomenclature) is a malonate derivative featuring two methoxy groups and two methyl ester functionalities. These compounds are critical intermediates in organic synthesis, enabling reactions such as alkylation, condensation, and decarboxylation due to their reactive methylene groups . Dimethyl malonate derivatives are widely used in pharmaceuticals, agrochemicals, and dyestuffs due to their versatility in forming carbon-carbon bonds .

Properties

CAS No. |

29340-86-1 |

|---|---|

Molecular Formula |

C7H12O6 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

dimethyl 2,2-dimethoxypropanedioate |

InChI |

InChI=1S/C7H12O6/c1-10-5(8)7(12-3,13-4)6(9)11-2/h1-4H3 |

InChI Key |

DDOKOCSCHTUTIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares dimethyl dimethoxymalonate analogs with other malonate esters, emphasizing molecular features, reactivity, and applications:

Research Findings

- Efficacy in Drug Synthesis : Diethyl benzylmalonate is pivotal in synthesizing antihypertensive agents, achieving >90% enantiomeric excess in asymmetric alkylation reactions .

- Thermal Stability : Dimethyl malonate derivatives exhibit thermal stability up to 150°C, making them suitable for high-temperature reactions in polymer chemistry .

- Environmental Persistence : Dimethyl malonate shows a half-life of <5 days in aquatic environments, minimizing ecological risks .

Q & A

Q. What are the standard synthetic routes for dimethyl dimethoxymalonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of malonic acid derivatives with methanol under acidic catalysis. Optimization involves adjusting reaction parameters such as temperature (e.g., 80–100°C), catalyst loading (e.g., sulfuric acid or p-toluenesulfonic acid), and reaction time (12–24 hours). Reaction progress can be monitored using thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track esterification completion. Post-synthesis, purification via vacuum distillation or recrystallization is recommended. Structural confirmation should employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify purity and identity .

Q. What analytical techniques are recommended for confirming the purity of this compound?

Key techniques include:

- Gas chromatography-mass spectrometry (GC-MS): For identifying volatile impurities.

- HPLC with UV detection: To quantify non-volatile contaminants.

- NMR spectroscopy (¹H and ¹³C): For structural elucidation and detecting stereochemical anomalies. Cross-validation using at least two methods (e.g., NMR and HPLC) ensures robust purity assessment. Reference standards should align with NIST or peer-reviewed spectral libraries .

Q. What safety protocols are essential when handling this compound in the lab?

- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in sealed containers away from oxidizers and heat sources.

- For spills, use inert absorbents (e.g., silica gel) and avoid aqueous cleanup to prevent hydrolysis. Dispose of waste via certified chemical disposal services .

Q. What are common applications of this compound in organic synthesis?

It serves as a versatile building block in:

- Knoevenagel condensations for α,β-unsaturated ester synthesis.

- Methoxycarbonylation reactions to introduce methoxycarbonyl groups.

- Peptide coupling as an activating agent. Its dual ester and methoxy groups enhance reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?

Contradictory catalytic data often arise from variations in solvent polarity, catalyst-substrate ratios, or moisture content. To resolve this:

- Conduct design of experiments (DOE) to isolate critical variables.

- Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation.

- Compare results under standardized conditions (e.g., anhydrous methanol, inert atmosphere) to minimize confounding factors .

Q. What strategies mitigate thermal degradation during this compound storage?

Q. How does computational modeling assist in predicting this compound reactivity?

Density functional theory (DFT) calculations can:

- Predict reaction pathways for ester hydrolysis or nucleophilic attack.

- Identify transition states to optimize catalytic systems.

- Validate results against experimental kinetic data (e.g., Arrhenius plots) .

Q. How to resolve NMR signal overlap in this compound characterization?

- Use high-field NMR (≥500 MHz) and deuterated solvents (e.g., CDCl₃) to enhance resolution.

- Employ 2D NMR techniques (COSY, HSQC) to assign overlapping proton and carbon signals.

- Compare with literature data from databases like SciFinder or Reaxys .

Methodological Guidance

- For contradictory data analysis: Use statistical tools (e.g., ANOVA) to assess variability and ensure replicates (n ≥ 3) under controlled conditions .

- For synthesis optimization: Combine response surface methodology (RSM) with real-time monitoring (e.g., Raman spectroscopy) to map optimal conditions .

- For environmental impact assessment: Follow OECD guidelines for biodegradation testing and use LC-MS to detect trace residues in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.